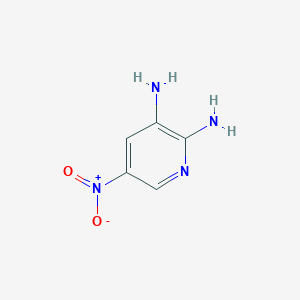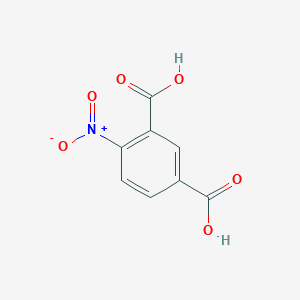
N-(2-acetylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetylphenyl)butanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound. It was developed in Russia in the early 1990s and is now widely used as a cognitive enhancer. Noopept is known for its ability to improve memory, learning, and concentration, making it a popular choice among students and professionals alike.
Mécanisme D'action
Noopept works by increasing the production of a protein called brain-derived neurotrophic factor (BDNF). BDNF is essential for the growth and survival of neurons in the brain. Noopept also increases the activity of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
Noopept has been found to have a number of biochemical and physiological effects. It increases the level of oxygen and glucose uptake in the brain, which can improve cognitive function. Noopept also increases the level of nerve growth factor (NGF), another protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Noopept in lab experiments is that it has a low toxicity and is well-tolerated by animals. Noopept is also relatively easy to administer, either orally or through injection. However, one limitation is that the effects of Noopept on cognitive function can be difficult to measure, as they are often subtle and may require specialized tests.
Orientations Futures
There are a number of potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Noopept's neuroprotective properties may make it a promising candidate for these conditions. Another area of interest is its potential use in enhancing athletic performance, as Noopept has been found to increase endurance and reduce fatigue in animal studies. Finally, there is ongoing research into the long-term effects of Noopept use, as well as its potential for abuse and addiction.
Méthodes De Synthèse
Noopept is synthesized by combining phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then deprotected with trifluoroacetic acid to yield Noopept.
Applications De Recherche Scientifique
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and concentration in both animal and human studies. Noopept has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
138795-03-6 |
|---|---|
Nom du produit |
N-(2-acetylphenyl)butanamide |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-(2-acetylphenyl)butanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-6-12(15)13-11-8-5-4-7-10(11)9(2)14/h4-5,7-8H,3,6H2,1-2H3,(H,13,15) |
Clé InChI |
UWGPWWILADADDI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)C |
SMILES canonique |
CCCC(=O)NC1=CC=CC=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)










